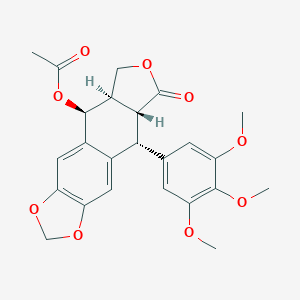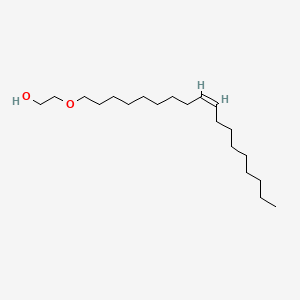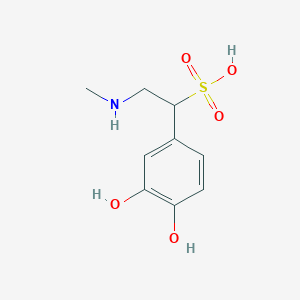
Acetylepipodophyllotoxin
Vue d'ensemble
Description
Acetylepipodophyllotoxin is a naturally occurring lignan derived from the roots of Dysosma versipellis (Hance) M.Cheng ex Ying . It is a derivative of podophyllotoxin, which is known for its broad-spectrum pharmacological activities . The molecular formula of this compound is C24H24O9, and it has a molecular weight of 456.5 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetylepipodophyllotoxin can be synthesized through the acetylation of podophyllotoxin. The process involves the reaction of podophyllotoxin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound involves the extraction of podophyllotoxin from the roots of Dysosma versipellis, followed by its chemical modification. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The extracted podophyllotoxin is then subjected to acetylation to produce this compound.
Analyse Des Réactions Chimiques
Acetylation/Deacetylation
The acetyl groups on the hydroxyl moieties (e.g., C4-OH) can undergo hydrolysis under acidic or basic conditions. For example:
Acetylepipodophyllotoxin + H₂O → Podophyllotoxin + Acetic Acid
This reaction is critical for modulating bioavailability and cytotoxicity .
Epoxide Ring-Opening
The strained epoxide ring is susceptible to nucleophilic attack. In aqueous acidic conditions, it may hydrolyze to form a diol:
Epoxide + H₂O → Vicinal Diol
This reaction can alter the compound’s biological activity by disrupting its interaction with tubulin 4.
Oxidation Reactions
The aromatic rings and hydroxyl groups may undergo oxidation. For instance:
Phenolic -OH → Quinone
Oxidation is often catalyzed by enzymes like cytochrome P450, leading to reactive intermediates that contribute to DNA damage in cancer cells .
Mechanistic Insights
-
Nucleophilic Attack : The epoxide’s electrophilic carbons are targets for nucleophiles like water or amines, as seen in SN2 mechanisms4 .
-
Enzymatic Modifications : Liver enzymes may catalyze glucuronidation or sulfation, enhancing solubility for excretion .
-
Radical Intermediates : Under UV light, the compound can generate reactive oxygen species (ROS), contributing to its antitumor effects .
Challenges and Research Gaps
Applications De Recherche Scientifique
Mécanisme D'action
Acetylepipodophyllotoxin exerts its effects primarily through the inhibition of tubulin polymerization and DNA topoisomerase II . By binding to tubulin, it prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase. Additionally, it induces DNA breaks by inhibiting topoisomerase II, which is essential for DNA replication and transcription . These actions result in apoptosis and cell death, making it a potent anticancer agent.
Comparaison Avec Des Composés Similaires
Podophyllotoxin: The parent compound from which acetylepipodophyllotoxin is derived.
Deoxypodophyllotoxin: A derivative with similar biological activities.
Epipodophyllotoxin: Another derivative with structural similarities.
Uniqueness: this compound is unique due to its acetyl group, which enhances its pharmacological properties compared to its parent compound, podophyllotoxin . This modification improves its bioavailability and reduces systemic toxicity, making it a more effective therapeutic agent .
Activité Biologique
Acetylepipodophyllotoxin (AEP), a derivative of podophyllotoxin, is a cyclolignan known for its significant biological activities, particularly in the realms of oncology and virology. This article explores the biological activity of AEP, including its mechanisms of action, cytotoxicity against cancer cells, and antiviral properties.
Overview of this compound
This compound is characterized by the molecular formula and a molecular weight of 456.44 g/mol. It exhibits notable antineoplastic and antiviral activities, making it a compound of interest in both cancer therapy and infectious disease treatment .
Antitumor Activity
AEP demonstrates potent cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Inhibition of Topoisomerase II : Like other podophyllotoxin derivatives, AEP inhibits topoisomerase II, an enzyme crucial for DNA replication. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells .
- Microtubule Disruption : AEP interferes with microtubule assembly, causing cell cycle arrest at the G2/M phase. This mechanism is pivotal in its ability to induce apoptosis in cancer cells .
- Caspase Activation : The compound activates caspases (caspase-3, -8, and -9), which are essential for the execution phase of apoptosis. The activation of these pathways suggests that AEP may engage both intrinsic and extrinsic apoptotic signals .
Antiviral Activity
AEP has demonstrated antiviral properties against herpes simplex virus (HSV) and vesicular stomatitis virus (VSV), with IC50 values of 0.2 μg/mL and 0.1 μg/mL, respectively. This indicates a strong potential for AEP as an antiviral agent .
Cytotoxicity Studies
- Breast Cancer Cells : In studies involving human breast cancer cell lines (e.g., BT-549 and MCF-7), AEP exhibited selective cytotoxicity, leading to significant cell death while sparing non-cancerous cells. The mechanism involved G2/M arrest and microtubule disruption, similar to other podophyllotoxin derivatives .
- Lung Cancer Cells : Research has shown that AEP can inhibit the growth of various lung cancer cell lines by inducing apoptosis through ROS production and caspase activation. These findings position AEP as a promising candidate for lung cancer therapy .
- Comparative Studies : In comparative analyses with etoposide—a well-known chemotherapeutic agent derived from podophyllotoxin—AEP has been reported to show more potent cytotoxic activity than etoposide against certain cancer types, suggesting enhanced therapeutic potential .
Summary of Biological Activities
| Activity Type | Mechanism | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Antitumor | Topoisomerase II inhibition; Microtubule disruption; Caspase activation | BT-549, MCF-7, A549 | Varies by cell line |
| Antiviral | Inhibition of viral replication | HSV, VSV | 0.2 μg/mL (HSV), 0.1 μg/mL (VSV) |
Q & A
Basic Research Questions
Q. What are the established methods for isolating and purifying Acetylepipodophyllotoxin from natural sources or synthetic pathways?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel) or HPLC for purification. For synthetic pathways, epimerization of podophyllotoxin derivatives using acetylating agents like acetic anhydride under controlled pH (e.g., 8–9) is common. Yield optimization requires monitoring reaction kinetics via TLC or LC-MS .
- Key Considerations : Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare extraction efficiency across solvents using polarity indices .
Q. Which analytical techniques are most reliable for quantifying Acetylepipedophyllotoxin in biological matrices?
- Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity in plasma/tissue samples. Calibration curves should use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For structural confirmation, combine UV-Vis spectroscopy (λmax ~280 nm) with fragmentation patterns in MS/MS .
- Validation Steps : Include spike-and-recovery experiments (±15% acceptable recovery) and inter-day precision testing (RSD <10%) .
Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxic mechanisms?
- Methodological Answer : Use cell lines (e.g., HeLa, MCF-7) with standardized viability assays (MTT, ATP luminescence). Pre-treat cells with ROS scavengers (e.g., NAC) or caspase inhibitors to dissect apoptotic pathways. Include dose-response curves (IC50 calculation) and negative controls (untreated cells + solvent vehicle) .
- Data Interpretation : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to compare efficacy across cell lines. Use flow cytometry for cell-cycle phase quantification .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for this compound be resolved across species?
- Methodological Answer : Conduct interspecies allometric scaling using body surface area normalization. Perform parallel studies in rodents and non-rodents (e.g., minipigs) with matched dosing regimens. Analyze plasma protein binding differences via equilibrium dialysis and correlate with free fraction bioavailability .
- Advanced Analysis : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure, integrating in vitro hepatic microsomal stability data .
Q. What strategies optimize this compound’s stability in formulation development?
- Methodological Answer : Test excipients (e.g., cyclodextrins, liposomes) for encapsulation efficiency using dynamic light scattering (DLS) and differential scanning calorimetry (DSC). Assess hydrolytic degradation under accelerated conditions (40°C/75% RH) via stability-indicating HPLC. Use QbD (Quality by Design) principles to identify critical formulation parameters (e.g., pH, buffer strength) .
- Controlled Release : Evaluate in vitro dissolution profiles (USP Apparatus II) and correlate with in vivo absorption using deconvolution methods .
Q. How do researchers address conflicting reports on this compound’s off-target effects in neurological models?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated neuronal cells to identify dysregulated pathways (e.g., MAPK, Wnt/β-catenin). Validate findings with CRISPR knockouts or siRNA silencing. Use ex vivo brain slice cultures to assess neurotoxicity thresholds via LDH release assays .
- Data Reconciliation : Apply systematic review frameworks (PRISMA) to analyze existing literature biases, focusing on dose-range inconsistencies and model specificity (e.g., primary neurons vs. immortalized lines) .
Q. What computational approaches predict this compound’s binding affinity for tubulin isoforms?
- Methodological Answer : Use molecular docking (AutoDock Vina) with tubulin crystal structures (PDB ID: 1SA0). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability (RMSD <2 Å). Compare results with experimental SPR (surface plasmon resonance) affinity measurements .
- Advanced Modeling : Apply free-energy perturbation (FEP) calculations to quantify ΔG binding differences across β-tubulin isotypes (e.g., βIII vs. βIV) .
Q. Methodological Frameworks for Research Design
-
PICO Framework :
-
FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored derivatives), Ethical (animal welfare compliance), and Relevant (clinical translatability) .
Q. Data Presentation Standards
Propriétés
IUPAC Name |
[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASVNKPCTLROPQ-QWIYEXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019938 | |
| Record name | Acetylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-35-4 | |
| Record name | Acetylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















